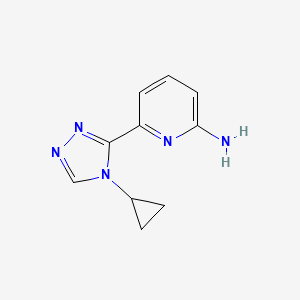
6-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine
概要
説明
6-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine is a heterocyclic compound that features a triazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a pharmacophore in drug design. The presence of the triazole ring imparts unique chemical properties, making it a versatile scaffold for the development of various therapeutic agents.
作用機序
Target of Action
Similar compounds with a 1,2,4-triazole core have been known to act as aromatase inhibitors .
Mode of Action
It can be inferred from related compounds that it might interact with its targets through hydrogen bonding, leading to inhibition .
Biochemical Pathways
Related compounds with a 1,2,4-triazole core are known to inhibit the aromatase enzyme, thereby affecting the biosynthesis of estrogens .
Pharmacokinetics
Similar compounds are known to have good bioavailability due to their ability to form hydrogen bonds .
Result of Action
Based on the action of similar compounds, it can be inferred that it might lead to a decrease in estrogen levels due to the inhibition of the aromatase enzyme .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially affect the action of similar compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a cyclopropyl-substituted triazole precursor under acidic or basic conditions. The reaction is often carried out in a solvent such as acetonitrile or dimethylformamide, with the temperature maintained between 50°C and 120°C .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach to streamline the process and improve yield. This method can include the use of high-throughput techniques and automated reactors to ensure consistency and scalability. The reaction conditions are optimized to achieve high purity and yield, often exceeding 95% .
化学反応の分析
Types of Reactions
6-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Halogenated pyridine derivatives in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
6-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
類似化合物との比較
Similar Compounds
6-(4-Isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine: Similar structure but with an isopropyl group instead of a cyclopropyl group.
1,2,4-Triazole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
6-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can enhance its binding affinity and specificity towards certain biological targets, making it a valuable scaffold in drug design .
特性
IUPAC Name |
6-(4-cyclopropyl-1,2,4-triazol-3-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5/c11-9-3-1-2-8(13-9)10-14-12-6-15(10)7-4-5-7/h1-3,6-7H,4-5H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSZJKZUBFIVMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NN=C2C3=NC(=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Methyl 2-[allyl(tosyl)amino]-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3095319.png)
